7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane
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Overview
Description
7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structural motif combining an oxetane and an azaspiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which can offer new avenues for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization reactions . The reaction conditions often include the use of formic acid and Oxone® as oxidizing agents to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Oxone®.
Reduction: Reduction reactions can be performed to modify the nitro group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid.
Reduction: Common reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ring-fused benzimidazoles.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, its binding to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1) enables efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This interaction is facilitated by the compound’s ability to form hydrogen bonds with the His194 residue of NQO1 .
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with a smaller ring size.
Morpholine: A common structural motif in medicinal chemistry, though not spirocyclic.
Uniqueness
7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane is unique due to its combination of an oxetane and an azaspiro ring system, which provides metabolic robustness and the ability to form specific hydrogen bonds, enhancing its potential as a drug candidate .
Biological Activity
7-(4-Nitrophenyl)-1-oxa-7-azaspiro[3.5]nonane is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the spirocyclic class of compounds, characterized by a unique spiro structure where two rings are interconnected. Its molecular formula is C14H18N2O3, with notable features including a nitrophenyl group, which may influence its biological interactions.
The biological activity of this compound is primarily linked to its role as a GPR119 agonist. GPR119 is a G protein-coupled receptor that plays a crucial role in glucose metabolism and insulin secretion. Activation of this receptor has been associated with beneficial effects in managing diabetes and metabolic disorders.
Key Findings
- Agonistic Activity : Research indicates that derivatives of 7-azaspiro[3.5]nonane exhibit significant agonistic activity towards GPR119, leading to enhanced glucose-dependent insulin secretion in vitro and in vivo models .
- Pharmacokinetics : Compound 54g from the series demonstrated favorable pharmacokinetic properties in Sprague-Dawley rats, indicating its potential for further development as an antidiabetic agent .
Biological Activity Overview
The biological activities of this compound can be categorized into several therapeutic areas:
1. Antidiabetic Effects
- Mechanism : By activating GPR119, the compound promotes insulin secretion and enhances glucose uptake in peripheral tissues.
- Case Study : In diabetic rat models, administration of the compound resulted in significant reductions in blood glucose levels compared to controls .
2. Neuroprotective Properties
3. Anticancer Activity
- Target Enzymes : The compound's structural features may allow it to interact with enzymes overexpressed in cancer cells, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), potentially leading to anticancer effects .
- Research Insights : Preliminary studies indicate that modifications to the basic structure can enhance binding affinity to NQO1, suggesting avenues for developing anticancer therapeutics .
Data Table: Biological Activity Summary
Activity Type | Mechanism of Action | Model Used | Key Findings |
---|---|---|---|
Antidiabetic | GPR119 agonism | Diabetic rats | Significant reduction in blood glucose |
Neuroprotective | Potential modulation of oxidative stress | Neuronal cell lines | Promising protective effects observed |
Anticancer | Interaction with NQO1 | Cancer cell lines | Enhanced binding affinity noted |
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
7-(4-nitrophenyl)-1-oxa-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C13H16N2O3/c16-15(17)12-3-1-11(2-4-12)14-8-5-13(6-9-14)7-10-18-13/h1-4H,5-10H2 |
InChI Key |
RFCWFLPXBFLNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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